Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate
Description
Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate is a fused heterocyclic compound featuring a furan ring fused to a pyridine core. The bromine substituent at position 3 and the methyl ester group at position 5 confer unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. Its molecular formula is C₉H₆BrNO₃, with a molecular weight of 256.06 g/mol (estimated from analogous structures in and ).
Properties
Molecular Formula |
C9H6BrNO3 |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-3-7-8(11-6)5(10)4-14-7/h2-4H,1H3 |
InChI Key |
VWLBUDIZXVBILY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)OC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate typically involves the bromination of a furo[3,2-b]pyridine precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 3-position facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups:
Example : Suzuki coupling with 4-fluorophenylboronic acid yields analogs used in HIV integrase inhibitor synthesis . Reaction efficiency depends on the steric/electronic profile of the boronic acid .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes nucleophilic substitution, particularly at the 3-bromo position:
-
Ammonolysis : Treatment with NH₃/MeOH at 60°C replaces bromine with an amine group, forming 3-amino derivatives .
-
Alkoxy Substitution : Reaction with sodium methoxide replaces bromine with a methoxy group, though competing ester hydrolysis may occur under basic conditions .
Ester Hydrolysis and Functionalization
The methyl ester at the 5-position can be hydrolyzed or transesterified:
Metalation and Organometallic Chemistry
The pyridine nitrogen coordinates transition metals, enabling:
-
Directed ortho-Metalation : Using LDA or Grignard reagents, the C-2 position undergoes functionalization (e.g., formylation, halogenation) .
-
Catalytic Cycloadditions : Pd-mediated [2+2] or [4+2] cycloadditions expand the fused-ring system .
Diels-Alder Reactions
The furan ring acts as a diene in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic adducts. Regioselectivity is influenced by the electron-withdrawing ester group .
Halogen Exchange
The bromine atom can be replaced via Finkelstein reaction (KI/acetone) to form the iodo analog, though this is less common due to the compound’s thermal sensitivity .
Key Stability Considerations
Scientific Research Applications
Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: Utilized in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The ester group can undergo hydrolysis, releasing the active carboxylic acid form.
Comparison with Similar Compounds
Structural and Electronic Differences
Heterocyclic Core :
- The furo[3,2-b]pyridine system (oxygen-containing) exhibits lower basicity compared to pyrrolo[3,2-b]pyridine (nitrogen-containing). This difference impacts hydrogen-bonding interactions and solubility.
- Pyridine derivatives (e.g., Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate) lack fused rings, simplifying synthesis but reducing conformational rigidity.
Substituent Effects :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to chlorine.
- Trifluoromethyl Groups : Compounds like Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate show increased metabolic stability and membrane permeability due to the CF₃ group.
Biological Activity
Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
This compound features a furo-pyridine core structure that can interact with various biological targets. The presence of the bromine atom enhances its reactivity, allowing for potential interactions through halogen bonding, π-π interactions, and hydrogen bonding. These interactions are crucial for the compound's biological activity, particularly in modulating enzyme or receptor functions .
The biological activity of this compound is largely attributed to its ability to act as an inhibitor of specific kinases, particularly calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). This serine/threonine kinase plays a significant role in various cellular processes, including metabolism and cell signaling pathways related to cancer progression .
The compound's mechanism involves:
- Inhibition of CAMKK2 : Research indicates that compounds with similar structures can effectively inhibit CAMKK2, leading to reduced cell proliferation and migration in cancer models .
- Modulation of AMPK Pathway : By inhibiting CAMKK2, the compound indirectly influences the AMP-activated protein kinase (AMPK) pathway, which is vital for cellular energy homeostasis and metabolic regulation .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance:
- In vitro Studies : In experiments involving triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), certain derivatives demonstrated significant growth inhibition without affecting non-tumorigenic cells . The most promising derivative showed a GI50 concentration of 13 µM, indicating effective cytotoxicity against tumor cells while sparing normal cells.
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interruption in the cell cycle progression . This effect is critical for developing therapeutic agents targeting cancer.
Pharmacokinetics
Pharmacokinetic studies have shown that administering this compound in animal models results in measurable plasma concentrations over time. For example, compounds were evaluated for their absorption and distribution after intraperitoneal administration at a dose of 10 mg/kg . The data indicated favorable pharmacokinetic profiles that support further development.
Research Findings Summary
Q & A
Q. What are the common synthetic routes for Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step functionalization of a fused furopyridine core. Key strategies include:
- Bromination : Direct bromination at the 3-position of the furopyridine ring using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Similar bromination protocols for pyridine derivatives are described in trifluoromethylpyridine synthesis .
- Esterification : Introduction of the methyl ester group via nucleophilic substitution or carboxylation followed by methylation. Microwave-assisted esterification (e.g., as demonstrated for related furopyrrole carboxylates) can reduce reaction times and improve yields compared to classical heating .
- Optimization : Reaction parameters such as solvent polarity (e.g., pyridine for microwave synthesis), temperature (105°C for classical heating), and catalyst selection (e.g., Pd for cross-coupling) are critical. For bromination, inert atmospheres and stoichiometric control minimize polybrominated byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- LCMS/HPLC : High-resolution LCMS (e.g., m/z 256 [M+H]+) confirms molecular weight, while HPLC retention times (e.g., 1.05–1.43 minutes under SMD-TFA conditions) assess purity. Gradient elution with trifluoroacetic acid (TFA) modifiers improves peak resolution .
- NMR : 1H/13C NMR identifies substituent positions. The bromine atom deshields adjacent protons, causing distinct splitting patterns. Coupling constants in the aromatic region help assign fused-ring topology .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software refines crystallographic data. Programs like ORTEP-III generate thermal ellipsoid plots to visualize bond lengths and angles .
Q. How can researchers purify this compound to >95% purity?
- Recrystallization : Ethanol or methanol is ideal for removing polar impurities. For example, cooling a hot ethanol solution yields high-purity crystals .
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates brominated isomers. Monitoring fractions via TLC (UV detection) ensures target compound isolation .
- HPLC Prep-Scale : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related derivatives, especially regioisomers .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the bromo substituent in cross-coupling reactions?
- DFT Calculations : Density functional theory (DFT) models the electron-withdrawing effect of the bromine atom, predicting activation barriers for Suzuki or Ullmann couplings. The C-Br bond’s polarization enhances oxidative addition with Pd(0) catalysts .
- Solvent Effects : COSMO-RS simulations evaluate solvation energies in polar aprotic solvents (e.g., DMF), optimizing catalytic turnover. For example, trifluoromethylpyridine derivatives show enhanced reactivity in low-dielectric media .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Hydrogen Bonding Analysis : Graph-set notation (e.g., Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings) that stabilize crystal packing. Discrepancies in hydrogen bond distances may arise from thermal motion, requiring TLS refinement in SHELXL .
- Puckering Coordinates : For nonplanar fused rings, Cremer-Pople parameters quantify out-of-plane deviations. Comparing puckering amplitudes (e.g., q₂ for five-membered rings) between experimental and DFT-optimized structures resolves conformational ambiguities .
Q. How does steric hindrance influence diastereoselectivity in derivatives synthesized from this compound?
- Chiral Auxiliaries : Bulky groups (e.g., tert-butyl esters) enforce specific transition states during nucleophilic substitutions. For example, methyl 3-aryl-5-oxopyrrolidine carboxylates show >90% diastereomeric excess when synthesized with chiral ligands .
- Microwave Irradiation : Enhanced kinetic control under microwave conditions favors less sterically hindered pathways, reducing racemization compared to thermal methods .
Q. What role do hydrogen bonding networks play in the solid-state stability of this compound?
- Crystal Engineering : Strong O-H···O and N-H···O interactions (2.7–3.0 Å) between carboxylate and bromofuro groups stabilize layered packing. Disrupting these networks (e.g., via methyl group substitution) reduces melting points and hygroscopicity .
- Polymorphism Screening : Slurrying in solvent mixtures (e.g., acetone/water) identifies stable polymorphs. Differential scanning calorimetry (DSC) correlates thermal transitions with hydrogen bond strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
